N-Quinolin-3-yl-N'-[3-(trifluoromethyl)phenyl]urea
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Overview
Description
N-Quinolin-3-yl-N’-[3-(trifluoromethyl)phenyl]urea is a chemical compound with the molecular formula C17H12F3N3O. This compound is notable for its incorporation of both quinoline and trifluoromethyl groups, which are known for their significant roles in pharmaceuticals, agrochemicals, and materials science . The presence of these groups imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Quinolin-3-yl-N’-[3-(trifluoromethyl)phenyl]urea typically involves the reaction of quinoline derivatives with trifluoromethyl-substituted phenyl isocyanates. One common method includes the use of quinolin-3-amine and 3-(trifluoromethyl)phenyl isocyanate under controlled conditions to form the desired urea derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-Quinolin-3-yl-N’-[3-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxide derivatives, amine derivatives, and various substituted urea derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-Quinolin-3-yl-N’-[3-(trifluoromethyl)phenyl]urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of N-Quinolin-3-yl-N’-[3-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
N-Quinolin-3-yl-N’-[3-(trifluoromethyl)phenyl]urea: Known for its unique combination of quinoline and trifluoromethyl groups.
N-Quinolin-3-yl-N’-[4-(trifluoromethyl)phenyl]urea: Similar structure but with the trifluoromethyl group in a different position.
N-Quinolin-3-yl-N’-[3-(difluoromethyl)phenyl]urea: Contains a difluoromethyl group instead of trifluoromethyl.
Uniqueness
N-Quinolin-3-yl-N’-[3-(trifluoromethyl)phenyl]urea is unique due to the specific positioning of the trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. The combination of quinoline and trifluoromethyl groups imparts distinct properties that are not observed in other similar compounds .
Properties
CAS No. |
648420-78-4 |
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Molecular Formula |
C17H12F3N3O |
Molecular Weight |
331.29 g/mol |
IUPAC Name |
1-quinolin-3-yl-3-[3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C17H12F3N3O/c18-17(19,20)12-5-3-6-13(9-12)22-16(24)23-14-8-11-4-1-2-7-15(11)21-10-14/h1-10H,(H2,22,23,24) |
InChI Key |
JTILKGOQLLLTDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)NC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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